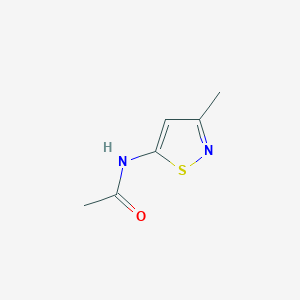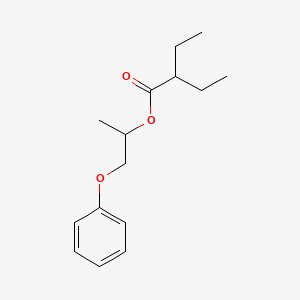
Acetamide,n-(3-methyl-5-isothiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide,n-(3-methyl-5-isothiazolyl)- is a chemical compound with the molecular formula C₆H₈N₂OS. It is known for its applications in various fields due to its unique chemical structure and properties. This compound is part of the isothiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,n-(3-methyl-5-isothiazolyl)- typically involves the formation of the isothiazole ring followed by the introduction of the acetamide group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isothiazole ring. This is followed by acylation to introduce the acetamide group .
Industrial Production Methods
Industrial production of Acetamide,n-(3-methyl-5-isothiazolyl)- often employs large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may involve multiple steps including purification and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide,n-(3-methyl-5-isothiazolyl)- undergoes various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Acetamide,n-(3-methyl-5-isothiazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Used as a biocide in various industrial applications due to its ability to inhibit the growth of bacteria and fungi
Mecanismo De Acción
The mechanism of action of Acetamide,n-(3-methyl-5-isothiazolyl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can disrupt various biological pathways, leading to its antimicrobial and antifungal effects .
Comparación Con Compuestos Similares
Similar Compounds
Isothiazolinone: Another compound with a similar isothiazole ring structure, known for its biocidal properties.
N-n-octyl acetamide: Shares the acetamide group but differs in its overall structure and applications.
Uniqueness
What sets Acetamide,n-(3-methyl-5-isothiazolyl)- apart from similar compounds is its specific combination of the isothiazole ring and the acetamide group, which imparts unique chemical and biological properties. This makes it particularly effective in applications where both antimicrobial and chemical stability are required .
Propiedades
Número CAS |
67209-08-9 |
|---|---|
Fórmula molecular |
C6H8N2OS |
Peso molecular |
156.21 g/mol |
Nombre IUPAC |
N-(3-methyl-1,2-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C6H8N2OS/c1-4-3-6(10-8-4)7-5(2)9/h3H,1-2H3,(H,7,9) |
Clave InChI |
JMUYFMZMYRMFJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NSC(=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide](/img/structure/B14005173.png)
![6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14005184.png)

![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)
![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)




![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)


